![molecular formula C18H14N4S2 B2829435 2-Methyl-7-phenyl-4-((pyridin-2-ylmethyl)thio)thiazolo[4,5-d]pyridazine CAS No. 946255-58-9](/img/structure/B2829435.png)
2-Methyl-7-phenyl-4-((pyridin-2-ylmethyl)thio)thiazolo[4,5-d]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-Methyl-7-phenyl-4-((pyridin-2-ylmethyl)thio)thiazolo[4,5-d]pyridazine” is a complex organic molecule that contains several functional groups and rings, including a pyridazine ring, a thiazole ring, and a phenyl ring . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom .Chemical Reactions Analysis
The chemical reactions of this compound would depend on its functional groups. For example, the thiazole ring might undergo reactions at the sulfur or nitrogen atoms. The pyridazine ring could potentially undergo electrophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
Research has explored the synthesis of novel heterocyclic compounds, including thiazolo[4,5-d]pyridazine derivatives, for potential use as antibacterial agents. These compounds have been synthesized through reactions involving active methylene compounds, leading to the production of derivatives with significant antibacterial activities. The studies indicate a promising avenue for developing new antimicrobial therapies leveraging the unique chemical structure of thiazolo[4,5-d]pyridazine compounds (M. E. Azab, M. Youssef, E. A. El‐Bordany, 2013).
Analgesic and Anti-inflammatory Properties
Further research has been conducted on thiazolo[4,5-d]pyridazine derivatives to assess their analgesic and anti-inflammatory activities. These compounds were synthesized and tested in vivo, showcasing their potential in treating pain and inflammation. This suggests that thiazolo[4,5-d]pyridazine derivatives could be explored further as therapeutic agents in managing pain and inflammatory conditions (A. Demchenko, L. Bobkova, O. Yadlovskiy, T. Buchtiarova, Sergey A. Demchenko, 2015).
Antimicrobial and Antifungal Activities
Additional studies have synthesized and evaluated thiazolo[4,5-d]pyridazine derivatives for their antimicrobial and antifungal properties. These compounds have been found to exhibit significant activity against various microorganisms, highlighting their potential as broad-spectrum antimicrobial agents. This research supports the exploration of thiazolo[4,5-d]pyridazine derivatives as candidates for new antimicrobial and antifungal drugs (A. Abdelhamid, Eman K. A. Abdelall, Nadia A. Abdel-Riheem, S. Ahmed, 2010).
Heterocyclic Chemistry and Synthetic Applications
The versatility of thiazolo[4,5-d]pyridazine derivatives in heterocyclic chemistry has been demonstrated through various synthetic approaches. These compounds serve as key intermediates in the synthesis of a wide range of heterocyclic compounds with potential biological activities. Their utility in heterocyclic synthesis underscores the importance of thiazolo[4,5-d]pyridazine derivatives in medicinal chemistry and drug development (M. Drescher, Elisabeth Öhler, E. Zbiral, 1991).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-7-phenyl-4-(pyridin-2-ylmethylsulfanyl)-[1,3]thiazolo[4,5-d]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4S2/c1-12-20-16-17(24-12)15(13-7-3-2-4-8-13)21-22-18(16)23-11-14-9-5-6-10-19-14/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACKQOXNWUSZFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN=C2SCC3=CC=CC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-7-phenyl-4-((pyridin-2-ylmethyl)thio)thiazolo[4,5-d]pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[butyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2829354.png)
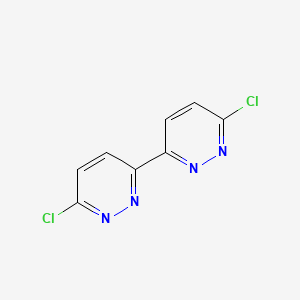
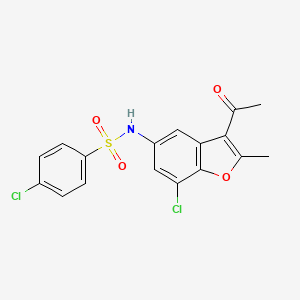
![Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate hydrochloride](/img/structure/B2829358.png)
![N-(4-((3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide](/img/structure/B2829359.png)
![3-[(4-Bromophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid](/img/structure/B2829360.png)


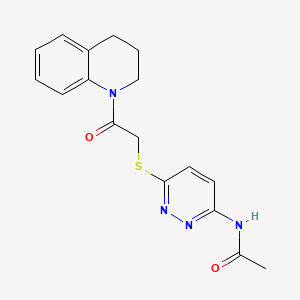
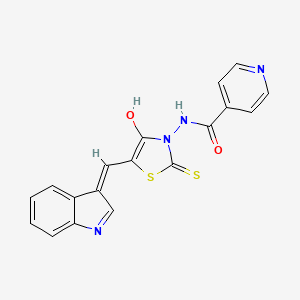
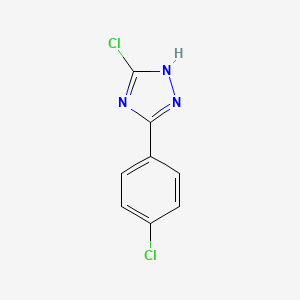
![1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2829370.png)
![3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one](/img/structure/B2829374.png)
![N-(tert-butyl)-2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B2829375.png)